The synthesis of 5-(m-Tolyloxy)furan-2-carbaldehyde typically involves the following steps:
These methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
5-(m-Tolyloxy)furan-2-carbaldehyde has a molecular formula of . Its structure includes:
The compound's structural representation can be depicted using SMILES notation: CC1=CC=C(O1)C(=O)C=C2C=CC=C2O
.
5-(m-Tolyloxy)furan-2-carbaldehyde participates in several chemical reactions:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or novel properties.
The mechanism of action for 5-(m-Tolyloxy)furan-2-carbaldehyde is largely dependent on its interactions at a molecular level:
Quantitative structure-activity relationship (QSAR) studies may provide insights into its efficacy based on structural modifications.
5-(m-Tolyloxy)furan-2-carbaldehyde exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in various scientific fields.
5-(m-Tolyloxy)furan-2-carbaldehyde finds applications in several areas:
Research continues to explore its potential across these domains, reflecting its versatility as a chemical building block.
CAS No.: 18048-87-8
CAS No.: 639-99-6
CAS No.: 16656-02-3
CAS No.: 52078-56-5
CAS No.: 959617-49-3
CAS No.: 113231-14-4